molecular formula C13H20O B8490295 4,6,8a-Trimethyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one CAS No. 870514-96-8

4,6,8a-Trimethyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one

Cat. No. B8490295
M. Wt: 192.30 g/mol
InChI Key: QSAVDKDRGUOBOG-UHFFFAOYSA-N
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Patent
US07592492B2

Procedure details

2,4-Dimethyl-2-cyclohexen-1-one (40 g, 0.32 mmol), Aluminium trichloride (10.7 g, 0.08 mmol), Isoprene (326 g, 4.8 mol), Toluene (500 ml)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
326 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:9])[CH2:4][CH2:5][CH:6]([CH3:8])[CH:7]=1.[Cl-].[Cl-].[Cl-].[Al+3].C=[CH:15][C:16](=[CH2:18])[CH3:17].[C:19]1(C)C=CC=CC=1>>[CH3:8][CH:6]1[CH:7]2[C:2]([CH3:19])([CH2:1][CH:15]=[C:16]([CH3:18])[CH2:17]2)[C:3](=[O:9])[CH2:4][CH2:5]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC=1C(CCC(C1)C)=O
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
326 g
Type
reactant
Smiles
C=CC(C)=C
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1CCC(C2(CC=C(CC12)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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